molecular formula C12H5Cl6N3O2 B3046550 Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- CAS No. 125775-50-0

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-

Cat. No.: B3046550
CAS No.: 125775-50-0
M. Wt: 435.9 g/mol
InChI Key: HBPZXFSJKOURLY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- typically involves the reaction of benzoic acid with 4,6-bis(trichloromethyl)-1,3,5-triazine. One common method involves the use of bis-(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) as catalysts. The reaction is carried out in tetrahydrofuran (THF) under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves photochemical reactions. For instance, bis(trichloromethyl)benzene can be synthesized through the chlorination of para-xylene under controlled light and temperature conditions. This intermediate can then be further reacted to produce benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur dioxide, thionyl chloride, and hydrogen fluoride. The reactions are typically carried out under controlled temperature and light conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various triazine derivatives, which can be further utilized in different applications, such as the synthesis of polymers and other complex organic molecules .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- involves its ability to generate reactive intermediates under light exposure. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to antimicrobial effects. The compound targets specific molecular pathways, including the disruption of microbial cell walls and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- is unique due to its combination of benzoic acid and triazine moieties, which confer both stability and reactivity. This makes it particularly effective as a photoinitiator and antimicrobial agent compared to other similar compounds .

Properties

IUPAC Name

4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl6N3O2/c13-11(14,15)9-19-7(20-10(21-9)12(16,17)18)5-1-3-6(4-2-5)8(22)23/h1-4H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPZXFSJKOURLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561822
Record name 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125775-50-0
Record name 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)-benzoyl chloride pw) is added to a mixture of tetrahydrofuran (10 pw) and water (5 pw). To complete the reaction, 1 pw of triethylamine is added after 6 minutes, and the mixture is stirred for another 10 minutes. The solvent is removed by distillation, and the residue is recrystallized from toluene/benzine. The product is identical with the compounds described in Examples 12 and 16.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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